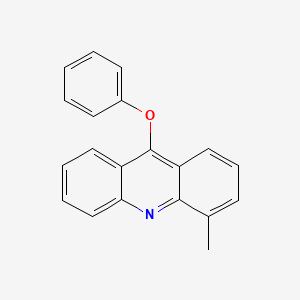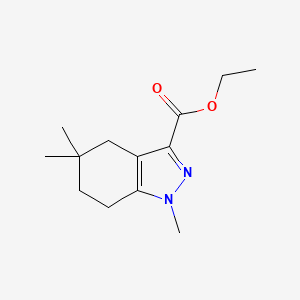
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
The synthesis of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the desired indazole compound in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) and other inflammatory mediators, contributing to its anti-inflammatory properties . Additionally, it may interact with DNA and proteins, leading to its anticancer effects .
Comparación Con Compuestos Similares
Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds in the indazole family:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: This compound has similar structural features but differs in its phenyl substitution, leading to different biological activities.
1,4,4-Trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester: This compound has an additional oxo group, which may influence its reactivity and biological properties.
Indole derivatives: While indoles and indazoles share some structural similarities, indoles have a different nitrogen placement in the ring system, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)11-9-8-13(2,3)7-6-10(9)15(4)14-11/h5-8H2,1-4H3 |
Clave InChI |
DMTCYJKLXHEWJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C2=C1CC(CC2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


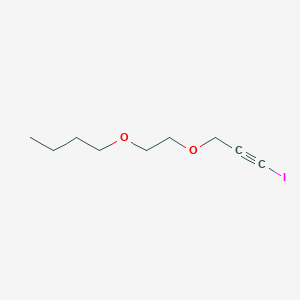
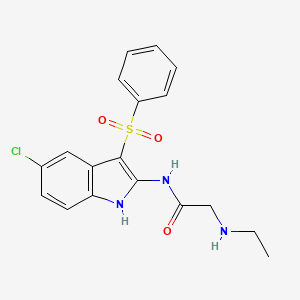
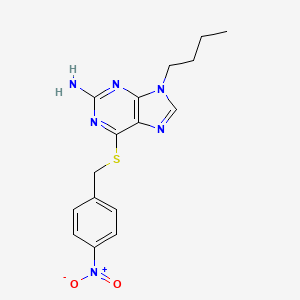
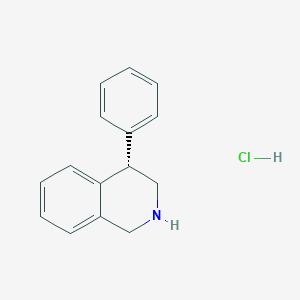
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
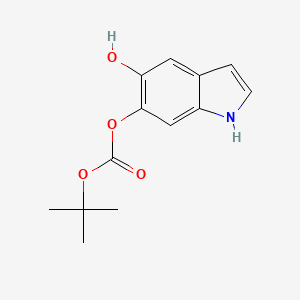
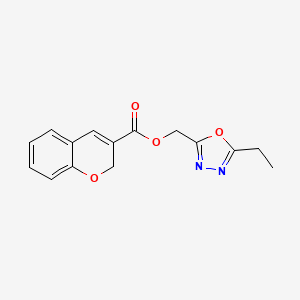
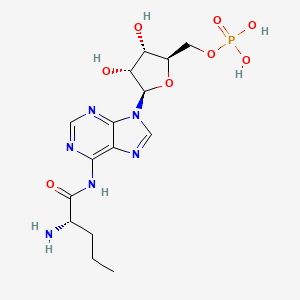
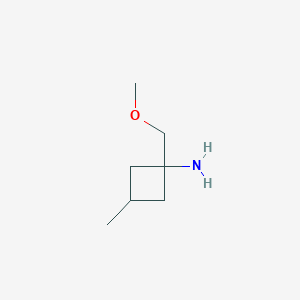
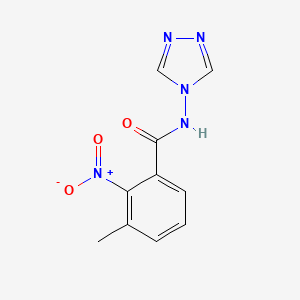
![O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12938459.png)
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)
